Phospholine (PLM B) Cytotoxicity Profile Across Three Leukemic Cell Lines – Quantitative IC50 Comparison with Class Benchmark
Phospholine exhibits a defined, quantitative cytotoxicity profile against three distinct murine leukemic cell lines, providing a reproducible baseline for in vitro antitumor studies. The reported IC50 values (in μg/mL) are: L1210 (lymphocytic leukemia) 3.37, P388 (monocytic leukemia) 2.20, and EL-4 (T-cell lymphoma) 1.99 [1]. While direct head-to-head comparison data for all PLM analogs under identical assay conditions are not available in the public literature, the PLM class as a whole has been characterized as demonstrating PP2A inhibition with IC50 values ranging from 3.7 to 5.8 μM for representative members (including PLM-F) in enzymatic assays, with >200-fold selectivity over PP1 (IC50 > 1 mM) [2]. Phospholine's activity against L1210 cells can be benchmarked against the class-defining cytotoxic potency expected of a PP2A-selective phoslactomycin antibiotic [3].
| Evidence Dimension | In vitro cytotoxicity (IC50, μg/mL) |
|---|---|
| Target Compound Data | L1210: 3.37; P388: 2.20; EL-4: 1.99 |
| Comparator Or Baseline | PLM class PP2A inhibition IC50: 3.7–5.8 μM; PP1 inhibition IC50: >1000 μM (selectivity >200-fold) |
| Quantified Difference | Phospholine IC50 values span 1.99–3.37 μg/mL across three leukemic lines; PLM-F PP2A IC50 = 4.7 μM (class comparator, note unit difference: μM vs μg/mL) |
| Conditions | Cell viability assays using L1210, P388, and EL-4 murine leukemic cell lines; incubation conditions as originally reported [1] |
Why This Matters
This establishes a quantitative, multi-cell-line cytotoxicity fingerprint for Phospholine, enabling researchers to benchmark experimental results against published values and differentiate Phospholine's activity profile from structurally modified PLM analogs that may exhibit divergent potency.
- [1] Ozasa T, Suzuki K, Sasamata M, et al. Novel antitumor antibiotic phospholine. 1. Production, isolation and characterization. J Antibiot (Tokyo). 1989;42(9):1331-1338. View Source
- [2] Kawada M, Amemiya M, Ishizuka M, Takeuchi T. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells. J Antibiot (Tokyo). 1999;52(5):502-505. View Source
- [3] Ozasa T, Suzuki K, Sasamata M, et al. Novel antitumor antibiotic phospholine. 2. Structure determination. J Antibiot (Tokyo). 1989;42(9):1339-1343. View Source
